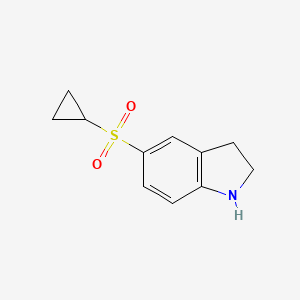
5-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indole is an organic compound that features a cyclopropane ring attached to a sulfonyl group, which is further connected to a dihydroindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indole typically involves the following steps:
Formation of the Cyclopropanesulfonyl Chloride: This is achieved by reacting cyclopropane with chlorosulfonic acid under controlled conditions.
Nucleophilic Substitution: The cyclopropanesulfonyl chloride is then reacted with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine. This step involves nucleophilic substitution, where the sulfonyl chloride group is replaced by the indole moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Purification: Using methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
5-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of sulfonyl-containing compounds with biological targets.
Industrial Chemistry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors that contain nucleophilic sites, such as thiol or amine groups.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-(Cyclopropanesulfonyl)-1H-indole: Lacks the dihydro component, leading to different reactivity and applications.
5-(Cyclopropanesulfonyl)-2,3-dihydro-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole, resulting in different chemical properties.
Uniqueness
5-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indole is unique due to its combination of a cyclopropane ring and a sulfonyl group attached to a dihydroindole structure. This unique arrangement imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C11H13NO2S |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
5-cyclopropylsulfonyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H13NO2S/c13-15(14,9-1-2-9)10-3-4-11-8(7-10)5-6-12-11/h3-4,7,9,12H,1-2,5-6H2 |
InChI Key |
VVPHEBXQODZRAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC3=C(C=C2)NCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















